![molecular formula C7H8N4 B1354621 N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 78727-16-9](/img/structure/B1354621.png)

N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine

Description

BenchChem offers high-quality N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-8-6-5-2-3-9-7(5)11-4-10-6/h2-4H,1H3,(H2,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXWBJJJQRJBTMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=NC2=C1C=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic organic compound belonging to the pyrrolopyrimidine class. The pyrrolo[2,3-d]pyrimidine scaffold is a significant pharmacophore due to its structural analogy to purines, making it a key component in the development of various therapeutic agents.[1][2] This guide provides a comprehensive overview of N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, including its chemical identity, structure, synthesis, and its role in medicinal chemistry, particularly as a key intermediate.

Chemical Identity and Structure

The nomenclature and structural details of N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine are fundamental for its identification and characterization in a research and development setting.

IUPAC Name and Synonyms

-

IUPAC Name: N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

-

Synonyms:

-

N-methyl-7H-pyrrolo(2,3-d)pyrimidin-4-amine

-

7-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine (Note: This can also refer to a different isomer where the methyl group is on the pyrrole nitrogen)[3]

-

Chemical Structure

The chemical structure of N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine consists of a pyrimidine ring fused to a pyrrole ring, forming the 7H-pyrrolo[2,3-d]pyrimidine core. A methylamino group is attached at the C4 position of the pyrimidine ring.

Molecular Formula: C₇H₈N₄[3]

Canonical SMILES: CNC1=NC=NC2=C1C=CN2

InChI: InChI=1S/C7H8N4/c1-8-7-5-2-3-9-6(5)10-4-11-7/h2-4H,1H3,(H,8,9,10,11)

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 148.17 g/mol | [3] |

| CAS Number | 78727-16-9 | |

| Appearance | Typically a solid powder | |

| ¹H NMR (DMSO-d₆) | δ 11.42 (s, 1H), 8.01 (s, 1H), 7.05 (dd, J=3.5, 2.1 Hz, 1H), 6.85 (s, 2H), 6.51 (dd, J=3.4, 1.8 Hz, 1H) | [4] |

| ¹³C NMR (DMSO-d₆) | δ 157.8, 152.0, 151.1, 121.3, 102.7, 99.3 | [4] |

Synthesis and Experimental Protocols

N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is often synthesized as an intermediate in the preparation of more complex molecules. A general synthetic approach involves the modification of a pre-formed pyrrolo[2,3-d]pyrimidine core.

General Synthetic Strategy

A common route to N-substituted pyrrolo[2,3-d]pyrimidin-4-amines involves the nucleophilic substitution of a leaving group, typically a halogen, at the 4-position of the pyrrolopyrimidine ring with the desired amine.

The following diagram illustrates a generalized workflow for the synthesis of N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Detailed Experimental Protocol

A representative experimental protocol for the synthesis of a related N-substituted pyrrolo[2,3-d]pyrimidin-4-amine, which can be adapted for N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, is described below. This protocol is based on the synthesis of N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.[5]

-

Starting Materials:

-

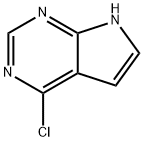

4-chloro-7H-pyrrolo[2,3-d]pyrimidine

-

Methylamine (or a suitable precursor)

-

A suitable base (e.g., potassium carbonate)

-

A suitable solvent (e.g., water, THF)

-

-

Reaction Setup:

-

To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent, add an excess of methylamine and a base.

-

-

Reaction Conditions:

-

The reaction mixture is typically heated under reflux for several hours to ensure complete reaction.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

-

-

Characterization:

-

The structure and purity of the final product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Role in Drug Discovery and Development

The 7H-pyrrolo[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[7] Derivatives of this scaffold have shown a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1]

Intermediate in Tofacitinib Synthesis

N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and its derivatives are crucial intermediates in the synthesis of Janus kinase (JAK) inhibitors, such as Tofacitinib.[8] Tofacitinib is used in the treatment of autoimmune diseases like rheumatoid arthritis. The core pyrrolopyrimidine structure is essential for its binding to the ATP-binding site of the kinase.

The following diagram illustrates a simplified signaling pathway involving Janus kinases (JAKs) and the point of inhibition by drugs derived from the pyrrolo[2,3-d]pyrimidine scaffold.

Kinase Inhibition

Derivatives of 7H-pyrrolo[2,3-d]pyrimidin-4-amine have been investigated as inhibitors of various protein kinases, which are key regulators of cellular processes.[7][9] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The pyrrolopyrimidine scaffold serves as an excellent starting point for the design of selective kinase inhibitors. For example, various substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amines have been synthesized and evaluated as dual inhibitors of epidermal growth factor receptor (EGFR) and Aurora kinase A (AURKA).[7]

Conclusion

N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound of significant interest in the field of medicinal chemistry and drug development. Its structural similarity to endogenous purines makes the pyrrolopyrimidine scaffold a valuable platform for the design of targeted therapies. While often utilized as a key intermediate in the synthesis of more complex molecules like Tofacitinib, the inherent biological potential of this and related compounds continues to be an active area of research. This guide has provided a foundational understanding of its chemical properties, synthesis, and therapeutic relevance for professionals in the field.

References

- 1. ijsred.com [ijsred.com]

- 2. mdpi.com [mdpi.com]

- 3. 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | C7H8N4 | CID 265827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7H-Pyrrolo[2,3-d]pyriMidin-4-aMine, N-Methyl-N-[(3R,4R)-4-Methyl-1-(phenylMethyl)-3-piperidinyl]-7-[(4-Met hylphenyl)sulfonyl]- | 923036-30-0 [chemicalbook.com]

- 6. Synthesis of the 7H-Pyrrolo[2,3-d]pyriMidin-4-aMine,N-Methyl-N-[(3R,4R)-4-Methyl-1-(phenylMethyl)-3-piperidinyl]-_Chemicalbook [m.chemicalbook.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 477600-74-1 [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

physical and chemical properties of N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic organic compound featuring a pyrrolopyrimidine core. This scaffold is of significant interest in medicinal chemistry, serving as a foundational structure for a variety of biologically active molecules. Notably, derivatives of this compound have been extensively investigated as potent inhibitors of various protein kinases, playing a crucial role in the development of targeted therapies for a range of diseases, including autoimmune disorders and cancers. This technical guide provides a comprehensive overview of the known physical and chemical properties, experimental protocols, and relevant biological signaling pathways associated with N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and its derivatives.

Physical and Chemical Properties

Quantitative data for the physical and chemical properties of N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine are summarized in the table below. It is important to note that while some data is available for the core molecule, much of the detailed experimental characterization has been performed on its more complex derivatives.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₄ | --INVALID-LINK-- |

| Molecular Weight | 148.17 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Melting Point | Predicted: 235 °C | --INVALID-LINK-- |

| Boiling Point | Predicted: 323.1±45.0 °C | --INVALID-LINK-- |

| Solubility | Soluble in DMSO | --INVALID-LINK-- |

| pKa | Predicted: 13.56±0.20 | --INVALID-LINK-- |

| Purity | 98% | --INVALID-LINK-- |

Spectral Data (Reference for a closely related analog, 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine):

-

¹H NMR (400 MHz, CDCl₃): δ 8.27 (s, 1H), 6.91 (s, 1H), 5.92 (br s, 2H), 3.75 (s, 3H).

-

¹³C NMR (101 MHz, CDCl₃): 157.0 (C), 152.8 (CH), 149.8 (C), 124.7 (CH), 102.0 (C), 86.1 (C), 31.5 (CH₃).

Experimental Protocols

General Synthesis of 4-substituted-7H-pyrrolo[2,3-d]pyrimidines

This procedure involves a nucleophilic substitution reaction.

Materials:

-

4-chloro-7H-pyrrolo[2,3-d]pyrimidine (starting material)

-

Methylamine (as a solution in a suitable solvent, e.g., ethanol or THF)

-

Anhydrous solvent (e.g., ethanol, isopropanol, or THF)

-

Base (e.g., triethylamine or diisopropylethylamine)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in an anhydrous solvent, add an excess of methylamine solution and a suitable base.

-

The reaction mixture is then heated under reflux in an inert atmosphere.

-

The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the desired N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Characterization:

The final product should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Melting Point Analysis: To determine the purity.

Signaling Pathways

The 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold is a key component of numerous kinase inhibitors. These inhibitors typically function by competing with ATP for the binding site on the kinase, thereby blocking the phosphorylation of downstream substrates and inhibiting the signaling cascade. The following diagrams illustrate the general signaling pathways that are often targeted by derivatives of N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Caption: General JAK-STAT signaling pathway and the point of inhibition.

Caption: Simplified B-cell receptor (BCR) signaling pathway highlighting Btk inhibition.

Caption: Overview of the Focal Adhesion Kinase (FAK) signaling pathway.

Conclusion

N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine represents a valuable scaffold in the field of medicinal chemistry, particularly for the development of kinase inhibitors. While comprehensive experimental data for the core molecule is somewhat limited in publicly accessible literature, the extensive research on its derivatives underscores its importance. This guide provides a foundational understanding of its properties and biological context, serving as a valuable resource for researchers and drug development professionals working with this and related compounds. Further experimental investigation into the specific properties and biological activities of the core molecule is warranted to fully elucidate its potential.

N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A Core Scaffold in Kinase-Targeted Drug Discovery

CAS Number: 78727-16-9

Molecular Formula: C₇H₈N₄

Molecular Weight: 148.17 g/mol

Abstract

N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pivotal heterocyclic compound that serves as a foundational structural motif in the development of a multitude of kinase inhibitors. The pyrrolo[2,3-d]pyrimidine core, a deazapurine analog, mimics the adenine structure of ATP, enabling competitive binding to the ATP-binding site of various kinases. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and the significant role of N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a core scaffold in the design of targeted therapeutics, particularly focusing on its implications in the inhibition of Janus kinases (JAKs) and Protein Kinase B (Akt). Detailed experimental methodologies and an exploration of the relevant signaling pathways are presented to support researchers and professionals in the field of drug development.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is provided in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 235 °C | [1] |

| Boiling Point (Predicted) | 323.1 ± 45.0 °C | [1] |

| Density (Predicted) | 1.39 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 13.56 ± 0.20 | [1] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥98% | [2] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [2] |

Table 2: Safety Information

| Hazard Statement | GHS Pictogram | Signal Word | Precautionary Statements |

| H302: Harmful if swallowed | GHS07 | Warning | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Synthesis and Experimental Protocols

The synthesis of N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is typically achieved through a two-step process involving the initial synthesis of the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, followed by a nucleophilic aromatic substitution with methylamine.

Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Several methods for the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have been reported. An efficient route starts from diethyl malonate and proceeds in five steps.[1] A common laboratory-scale synthesis is outlined below.

Experimental Protocol: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol is a multi-step synthesis starting from the formation of 4-hydroxypyrrolo[2,3-d]pyrimidine, which is then chlorinated.

-

Synthesis of 4-amino-6-hydroxypyrimidine:

-

Dissolve ethyl cyanoacetate and thiourea in ethanol.

-

Slowly add sodium ethoxide in ethanol at 0-5 °C.

-

Stir at room temperature and then reflux for 8-10 hours.

-

Cool, filter, and wash the solid to obtain 2-mercapto-4-amino-6-hydroxypyrimidine.

-

Add the product to an ammonia solution with active nickel and heat for 4-6 hours.

-

Filter while hot and cool to precipitate 4-amino-6-hydroxypyrimidine.[3]

-

-

Synthesis of 4-hydroxypyrrolo[2,3-d]pyrimidine:

-

Add 4-amino-6-hydroxypyrimidine and sodium acetate to water and heat to 60-80 °C.

-

Slowly add an aqueous solution of 2-chloroacetaldehyde and stir for 4-6 hours.

-

Cool, filter, and wash the solid to obtain 4-hydroxypyrrolo[2,3-d]pyrimidine.[3]

-

-

Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine:

-

Dissolve 4-hydroxypyrrolo[2,3-d]pyrimidine in phosphorus oxychloride and stir at 80-100 °C for 2-4 hours.

-

Remove excess phosphorus oxychloride by distillation.

-

Cool the mixture and quench with ice water.

-

Adjust the pH to 9-10 with sodium hydroxide to precipitate the product.

-

Filter, wash with water, and dry. Recrystallize from toluene to yield pure 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[3]

-

Workflow for the Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Caption: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Synthesis of N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

The final step involves the amination of the chlorinated precursor.

Experimental Protocol: Amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

-

Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent such as isopropanol.

-

Add an excess of a solution of methylamine (e.g., 40% in water).

-

Heat the reaction mixture in a sealed tube at a temperature ranging from 80 to 120 °C for several hours (typically 16-24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., dichloromethane/methanol gradient) to afford N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Workflow for the Amination Reaction

Caption: Synthesis of the target compound via amination.

Biological Activity and Role in Drug Discovery

The N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold is a cornerstone in the design of kinase inhibitors due to its structural resemblance to adenine, allowing it to act as an ATP-competitive inhibitor.[4] Derivatives of this core have shown potent inhibitory activity against several important kinase families, most notably the Janus kinases (JAKs) and Protein Kinase B (Akt).

While specific IC₅₀ values for the parent compound (CAS 78727-16-9) are not widely reported in public literature, the extensive research on its derivatives underscores the critical role of this core moiety. For instance, derivatives of this scaffold have been developed as potent and selective inhibitors of various kinases, with some advancing to clinical trials and approved drugs.

Table 3: Biological Activity of Representative Derivatives

| Derivative Class | Target Kinase(s) | Reported Activity (IC₅₀) | Reference |

| Pyrrolo[2,3-d]pyrimidine-4-amines | Protein Kinase B (PKB/Akt) | Nanomolar range | [5] |

| 7H-pyrrolo[2,3-d]pyrimidine derivatives | Bruton's tyrosine kinase (BTK) | 3.0 nM (for compound 28a) | [6] |

| Phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines | EGFR and AURKA | Nanomolar (EGFR) and micromolar (AURKA) | [7] |

| 7H-pyrrolo[2,3-d]pyrimidine derivatives | Btk | 21.70 ± 0.82 nM (for compound B16) | [8] |

Inhibition of the JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals from numerous cytokines and growth factors involved in immunity and inflammation.[2][9] Dysregulation of this pathway is implicated in autoimmune diseases and cancer.[10] N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a core component of several JAK inhibitors, including the approved drug tofacitinib. These inhibitors bind to the ATP-binding site of JAKs, preventing the phosphorylation and activation of STAT proteins, thereby blocking the downstream signaling cascade.[11]

JAK-STAT Signaling Pathway

Caption: Inhibition of the JAK-STAT pathway.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, survival, and metabolism.[12][13] Aberrant activation of this pathway is a common feature in many cancers.[12] The N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold has been utilized to develop potent and selective inhibitors of Akt.[5] These inhibitors compete with ATP for binding to the kinase domain of Akt, thereby preventing the phosphorylation of its downstream substrates and inhibiting the pro-survival and proliferative signals of the pathway.

PI3K/Akt Signaling Pathway

Caption: Inhibition of the PI3K/Akt pathway.

Conclusion

N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a highly valuable and versatile scaffold in medicinal chemistry, particularly in the realm of kinase inhibitor development. Its structural characteristics allow for effective and competitive binding to the ATP-binding sites of key kinases involved in major disease pathways. The extensive body of research on its derivatives has demonstrated the potential of this core in generating potent and selective inhibitors for therapeutic intervention in cancer, autoimmune disorders, and other inflammatory conditions. Further exploration of novel derivatives based on this privileged scaffold holds significant promise for the discovery of next-generation targeted therapies.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 4. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. sophion.com [sophion.com]

- 9. journals.biologists.com [journals.biologists.com]

- 10. cusabio.com [cusabio.com]

- 11. N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 477600-74-1 [chemicalbook.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. cusabio.com [cusabio.com]

The Core Mechanism of 7-Deazapurine Compounds in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deazapurine analogs, a class of purine isosteres where the nitrogen at position 7 is replaced by a carbon, have emerged as a promising scaffold in the development of novel anticancer therapeutics. This structural modification alters the electronic properties of the purine ring system, often leading to enhanced binding affinity for target enzymes and the ability to evade certain resistance mechanisms. This technical guide provides an in-depth exploration of the multifaceted mechanism of action of 7-deazapurine compounds in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways and workflows.

The anticancer effects of 7-deazapurine derivatives are diverse and compound-specific, ranging from the disruption of nucleic acid synthesis to the targeted inhibition of oncogenic signaling cascades. A primary mechanism involves the intracellular phosphorylation of 7-deazapurine nucleosides to their active triphosphate forms. These metabolites can then be incorporated into both DNA and RNA, leading to DNA damage and inhibition of protein synthesis, respectively.[1] Furthermore, a significant number of 7-deazapurine compounds act as potent inhibitors of various protein kinases that are critical for cancer cell proliferation and survival.

Data Presentation: Anticancer Activity of 7-Deazapurine Compounds

The following tables summarize the quantitative data on the cytotoxic and kinase inhibitory activities of representative 7-deazapurine compounds from published studies.

Table 1: Cytotoxicity of 7-Deazapurine Compounds in Cancer Cell Lines

| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Naturally Occurring | Toyocamycin | - | 12 (RNA synthesis inhibition in HeLa) | |

| Naturally Occurring | Sangivamycin | - | 0.5 (XBP1-luciferase activation) | |

| Naturally Occurring | Tubercidin | - | 0.34 (XBP1-luciferase activation) | |

| 7-Deazapurine Isatin Hybrid | Compound 5 | HepG2 (Liver) | 6.11 ± 0.4 | [2][3] |

| MCF-7 (Breast) | 5.93 ± 0.3 | [2][3] | ||

| MDA-MB-231 (Breast) | 2.48 ± 0.1 | [2][3] | ||

| HeLa (Cervical) | 1.98 ± 0.1 | [2][3] | ||

| 7-Deazapurine Nucleoside Derivative | 6e | A549 (Lung) | >150 | [4] |

| HepG2 (Liver) | >146 | [4] |

Table 2: Kinase Inhibitory Activity of 7-Deazapurine Isatin Hybrid (Compound 5)

| Kinase Target | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Reference |

| EGFR | 0.079 ± 0.003 | Erlotinib | 0.071 ± 0.003 | [2] |

| HER2 | 0.081 ± 0.002 | Lapatinib | 0.079 ± 0.004 | [2] |

| VEGFR2 | 0.092 ± 0.005 | Sorafenib | 0.088 ± 0.005 | [2] |

| CDK2 | 0.171 ± 0.009 | Ribociclib | 0.162 ± 0.008 | [2] |

Table 3: Apoptosis Induction and Cell Cycle Arrest by 7-Deazapurine Isatin Hybrid (Compound 5) in HepG2 Cells

| Parameter | Effect | Value | Reference |

| Apoptosis | Early Apoptosis | 20-fold increase | [2] |

| Late Apoptosis | 160-fold increase | [2] | |

| Necrosis | 4.75-fold increase | [2] | |

| Cell Cycle Arrest | G1 Phase | Increased percentage of cells | |

| S Phase | Increased percentage of cells |

Core Mechanisms of Action

The anticancer activity of 7-deazapurine compounds can be broadly categorized into two primary mechanisms: interference with nucleic acid metabolism and inhibition of protein kinases.

Interference with Nucleic Acid Metabolism

Many 7-deazapurine nucleosides, particularly 7-hetaryl-7-deazaadenosines, act as prodrugs that are activated within cancer cells.[1] This mechanism is characterized by a selective activation in malignant cells, which often exhibit higher rates of phosphorylation.

References

- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

This guide provides an overview of the core physicochemical properties of N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a heterocyclic amine belonging to the pyrrolo[2,3-d]pyrimidine class of compounds. This class is of significant interest to researchers and drug development professionals due to its members' diverse biological activities, often targeting protein kinases.

Physicochemical Data

The fundamental molecular characteristics of N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine are summarized below. These data are crucial for experimental design, including stoichiometric calculations and analytical characterization.

| Property | Value | Citation |

| Molecular Formula | C₇H₈N₄ | [1][2] |

| Molecular Weight | 148.169 g/mol | [1] |

| Alternate Molecular Weight | 148.17 g/mol | [2] |

Biological Context and Mechanism of Action

The pyrrolo[2,3-d]pyrimidine scaffold is a key pharmacophore found in numerous kinase inhibitors.[3] While specific signaling pathway data for N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is not detailed, compounds with this core structure are known to act as ATP-competitive inhibitors of various protein kinases. These kinases are pivotal in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

Derivatives of the 7H-pyrrolo[2,3-d]pyrimidin-4-amine core have been investigated as inhibitors of:

-

Protein Kinase B (Akt) : Involved in cell survival and proliferation pathways.[4]

-

Janus Kinases (JAKs) : For instance, some derivatives are intermediates in the synthesis of Tofacitinib, a JAK3 inhibitor used in the treatment of autoimmune diseases.[5]

-

Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase A : Dual inhibitors targeting these kinases have been developed for cancer therapy.[3]

-

Plasmodium falciparum Calcium-Dependent Protein Kinases (CDPKs) : As potential antimalarial agents.[6]

The general mechanism involves the inhibitor molecule binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby modulating downstream signaling events.

Visualizing the General Mechanism of Kinase Inhibition

The following diagram illustrates the generalized mechanism of action for a pyrrolo[2,3-d]pyrimidine-based kinase inhibitor.

Caption: Generalized ATP-competitive kinase inhibition by a pyrrolo[2,3-d]pyrimidine derivative.

Experimental Protocols

While specific experimental protocols for N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine are not provided in the search results, a general synthetic approach for related compounds can be inferred. The synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives often involves multi-step processes.

A representative synthesis for a related compound, 4-chloro-7-p-toluenesulfonyl-7H-pyrrolo[2,3-D]pyrimidine, is described as follows:

-

Starting Materials : 4-chloro-7H-pyrrolo[2,3-D]pyrimidine, p-toluenesulfonyl chloride, and acetone are added to a reaction flask.

-

Reaction : A solution of sodium hydroxide is slowly added dropwise, and the reaction proceeds at room temperature for 4 to 5 hours.

-

Work-up : Water is added to the reaction solution to precipitate the product.

-

Purification : The resulting solid is filtered, washed with an acetone-water mixture, and dried under reduced pressure.[7]

This provides a foundational understanding of the synthetic chemistry involved in producing the scaffold of interest. Further modifications would be required to introduce the N-methyl group at the 4-amine position. The development and optimization of such compounds often involve structure-activity relationship (SAR) studies to enhance potency and selectivity for the target kinase.[3]

References

- 1. calpaclab.com [calpaclab.com]

- 2. 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | C7H8N4 | CID 265827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 477600-74-1 [chemicalbook.com]

- 6. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of the 7H-Pyrrolo[2,3-d]pyriMidin-4-aMine,N-Methyl-N-[(3R,4R)-4-Methyl-1-(phenylMethyl)-3-piperidinyl]-_Chemicalbook [m.chemicalbook.com]

The 7-Deazapurine Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold has solidified its position as a "privileged structure" in medicinal chemistry.[1] By replacing the nitrogen atom at the 7-position of the purine ring with a carbon, these analogs exhibit unique electronic properties and a versatile handle for synthetic modification. This seemingly subtle alteration makes the five-membered ring more electron-rich, which can enhance base-pairing in DNA and RNA and improve binding to enzymatic targets.[2][3] This has led to the discovery and development of a plethora of 7-deazapurine derivatives with a broad spectrum of biological activities, including potent antiviral, anticancer, antibacterial, and kinase inhibitory properties.[1] This technical guide provides a comprehensive overview of the 7-deazapurine core, focusing on its synthesis, quantitative biological data, mechanisms of action, and the experimental methodologies crucial for its exploration.

Data Presentation: A Quantitative Overview of Biological Activity

The versatility of the 7-deazapurine scaffold is best illustrated by the potent biological activities of its derivatives against a range of therapeutic targets. The following tables summarize key quantitative data for representative compounds, facilitating a comparative analysis of their efficacy and selectivity.

Table 1: Kinase Inhibitory Activity of 7-Deazapurine Derivatives

| Compound ID/Description | Target Kinase | IC50 (nM) | Cell Line/Assay Conditions |

| 7-deaza-p-methoxy-6-benzylthioinosine | Toxoplasma gondii Adenosine Kinase | 4.6 µM | Enzyme Inhibition Assay |

| 7-deaza-p-cyano-6-benzylthioinosine | Toxoplasma gondii Adenosine Kinase | 5.3 µM | Enzyme Inhibition Assay |

| Pyrrolo[2,3-d]pyrimidine derivative | EGFR (T790M mutant) | 0.21 | Kinase Enzymatic Assay |

| Pyrrolo[2,3-d]pyrimidine derivative | EGFR (wild-type) | 22 | Kinase Enzymatic Assay |

| Pyrrolo[2,3-d]pyrimidine with biaryl urea | VEGFR-2 | 11.9 | In vitro Enzyme Inhibition |

| 7-aryl-2-anilino-pyrrolopyrimidine (Cpd 27) | Mer | 2 | Kinase Inhibition Assay |

| 7-aryl-2-anilino-pyrrolopyrimidine (Cpd 27) | Axl | 16 | Kinase Inhibition Assay |

Table 2: Anticancer and Cytotoxic Activity of 7-Deazapurine Nucleosides

| Compound ID/Description | Cell Line | IC50 (µM) | Reference |

| 7-hetaryl-7-deazaadenosine (AB61) | CCRF-CEM (human leukemia) | 0.08 | [4] |

| 7-hetaryl-7-deazaadenosine (AB61) | HeLa (human cervical cancer) | 0.12 | [4] |

| Thieno-fused deazapurine nucleoside | CCRF-CEM | 0.20 ± 0.02 | [1] |

| Thieno-fused deazapurine nucleoside | HeLa S3 | 0.18 ± 0.02 | [1] |

| Thieno-fused deazapurine nucleoside | HepG2 (human liver cancer) | 0.22 ± 0.03 | [1] |

| Thieno-fused deazapurine nucleoside | A549 (human lung cancer) | 0.19 ± 0.02 | [1] |

Table 3: Antiviral Activity of 7-Deazapurine Nucleosides

| Compound ID/Description | Virus | EC50 (µM) | CC50 (µM) | Cell Line |

| 7-Deaza-2'-C-methyladenosine | Hepatitis C Virus (HCV) | 0.35 | >100 | Huh-7 |

| 7-carbomethoxyvinyl-7-deazaadenosine (α-form) | HIV-1 | 0.71 ± 0.25 | >100 | Various |

| 6e (a 7-deazapurine nucleoside derivative) | Dengue Virus (DENV) | 2.081 ± 1.102 | 150.06 ± 11.42 | A549 |

| 5z (6-methyl-7-substituted-7-deazapurine) | Influenza A (H3N2) | 3.61 | >100 | MDCK |

| 7DMA | Zika Virus (ZIKV) | ~1 | >100 | Vero |

Table 4: Pharmacokinetic Parameters of Selected 7-Deazapurine Derivatives

| Compound | Species | Route | Cmax | t1/2 | F (%) |

| Galidesivir (BCX4430) | Human | IM (10 mg/kg) | 2.9 µg/mL | ~5.5 h | N/A |

| Galidesivir (BCX4430) | Human | IV (10 mg/kg) | 12.1 µg/mL | ~5.7 h | N/A |

| CYC202 (R-roscovitine) | Mouse | Oral | ~10 µM | ~1 h | 86 |

| 7-Deaza-2′-C-methyladenosine | Monkey | Oral | 1.9 µM | 1.8 h | 91 |

Experimental Protocols: Methodologies for Synthesis and Evaluation

The synthesis and biological evaluation of 7-deazapurine derivatives involve a series of key chemical reactions and bioassays. Detailed protocols for the most critical of these are provided below.

Synthesis of the 7-Deazapurine Core and Nucleosides

A common starting material for many 7-deazapurine derivatives is 6-chloro-7-deazapurine.

Protocol 1: Synthesis of 6-Chloro-7-deazapurine

This protocol describes a common method for the synthesis of the 6-chloro-7-deazapurine core, a versatile intermediate.

Materials:

-

4-Amino-5-cyano-6-hydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline

-

Ice bath

-

Reflux condenser

-

Round-bottom flask

-

Stirring apparatus

Procedure:

-

Carefully add 4-amino-5-cyano-6-hydroxypyrimidine to a round-bottom flask.

-

In a fume hood, slowly add an excess of phosphorus oxychloride to the flask while cooling in an ice bath.

-

Add a catalytic amount of N,N-dimethylaniline to the mixture.

-

Remove the ice bath and heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-chloro-7-deazapurine.

Protocol 2: Vorbrüggen Glycosylation for Nucleoside Synthesis

The Vorbrüggen glycosylation is a cornerstone method for the stereoselective synthesis of β-nucleosides.[5]

Materials:

-

7-Deazapurine derivative (e.g., 6-chloro-7-iodo-7-deazapurine)

-

Persilylated nucleobase (prepared by treating the base with a silylating agent like HMDS or BSA)

-

Protected ribose or deoxyribose (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose)

-

Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf)

-

Anhydrous aprotic solvent (e.g., acetonitrile, dichloroethane)

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the silylated 7-deazapurine base and the protected sugar.

-

Dissolve the solids in the anhydrous solvent.

-

Cool the solution to 0 °C and slowly add the Lewis acid catalyst (e.g., TMSOTf).

-

Allow the reaction to warm to room temperature and stir for several hours to overnight, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by silica gel chromatography to obtain the protected nucleoside.

-

Deprotection of the sugar hydroxyl groups (e.g., with sodium methoxide in methanol for benzoyl groups) yields the final nucleoside.

Functionalization of the 7-Deazapurine Scaffold

Palladium-catalyzed cross-coupling reactions are instrumental in diversifying the 7-deazapurine core.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol is widely used for the formation of C-C bonds, typically at the 6- or 7-position of the 7-deazapurine ring.[6]

Materials:

-

Halogenated 7-deazapurine derivative (e.g., 6-chloro-7-deazapurine)

-

Boronic acid or boronate ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., toluene/ethanol/water, dioxane/water)

-

Inert atmosphere

Procedure:

-

In a reaction vessel, combine the halogenated 7-deazapurine, the boronic acid (1.1-1.5 equivalents), the palladium catalyst (typically 2-10 mol%), and the base (2-3 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.

-

After cooling, dilute the reaction with an organic solvent and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to obtain the desired coupled product.

Protocol 4: Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds, allowing for the introduction of various amines at the 6-position.

Materials:

-

6-Chloro-7-deazapurine derivative

-

Primary or secondary amine

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., Xantphos, BINAP)

-

Base (e.g., NaOtBu, Cs₂CO₃)

-

Anhydrous, aprotic solvent (e.g., toluene, dioxane)

-

Inert atmosphere

Procedure:

-

To a flame-dried flask, add the palladium catalyst, the phosphine ligand, and the base.

-

Evacuate and backfill the flask with an inert gas.

-

Add the anhydrous solvent, followed by the 6-chloro-7-deazapurine derivative and the amine.

-

Heat the reaction mixture to 80-120 °C for 4-24 hours, monitoring its progress.

-

After cooling, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the crude product by column chromatography.

Biological Evaluation

Protocol 5: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[1][7]

Materials:

-

Cells in culture

-

96-well plates

-

7-Deazapurine compound dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the 7-deazapurine compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of the solubilizing agent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value using a suitable curve-fitting software.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

// Connections Ligand -> EGFR [label="Binds"]; EGFR -> Kinase_Domain [label="Activates", dir=back, style=dashed]; ATP -> Kinase_Domain [label="Binds"]; Kinase_Domain -> ADP [label="Phosphorylates"];

Inhibitor -> Kinase_Domain [label="Inhibits\n(ATP-competitive)", color="#EA4335", fontcolor="#EA4335", style=bold];

Kinase_Domain -> Ras [label="Activates"]; Kinase_Domain -> PI3K [label="Activates"]; Kinase_Domain -> STAT [label="Activates"];

Ras -> Raf -> MEK -> ERK; PI3K -> Akt;

ERK -> Proliferation; Akt -> Survival; STAT -> Metastasis; } caption: EGFR signaling pathway and its inhibition.

// Cell Cycle Phases G1 [label="G1 Phase", shape=ellipse, fillcolor="#F1F3F4"]; S [label="S Phase\n(DNA Replication)", shape=ellipse, fillcolor="#F1F3F4"]; G2 [label="G2 Phase", shape=ellipse, fillcolor="#F1F3F4"]; M [label="M Phase", shape=ellipse, fillcolor="#F1F3F4"];

// Key Proteins CyclinD_CDK46 [label="Cyclin D / CDK4/6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Rb [label="Rb"]; E2F [label="E2F"]; CyclinE [label="Cyclin E"]; CDK2 [label="CDK2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="7-Deazapurine\nCDK Inhibitor", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; G1_S_Checkpoint [label="G1/S Checkpoint", shape=diamond, fillcolor="#FBBC05"];

// Connections CyclinD_CDK46 -> Rb [label="Phosphorylates"]; Rb -> E2F [label="Inhibits", arrowhead=tee]; {rank=same; Rb; E2F}

CyclinD_CDK46 -> Rb [label="Phosphorylation\nreleases E2F"]; E2F -> CyclinE [label="Promotes\ntranscription"];

CyclinE -> CDK2 [label="Binds and Activates"]; Inhibitor -> CDK2 [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=bold]; CDK2 -> G1_S_Checkpoint [label="Promotes transition"];

G1 -> G1_S_Checkpoint [style=invis]; G1_S_Checkpoint -> S [style=invis];

// Layout guidance G1 -> S -> G2 -> M -> G1 [style=invis]; } caption: CDK2 in G1/S cell cycle progression.

Experimental and Logical Workflows

// Stages Start [label="Start:\n7-Deazapurine Scaffold", shape=ellipse, fillcolor="#FBBC05"]; Synthesis [label="Chemical Synthesis", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification & Characterization\n(Chromatography, NMR, MS)", shape=box, fillcolor="#F1F3F4"]; Bio_Screening [label="Biological Screening", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hit_Identified [label="Hit Compound Identified?", shape=diamond, fillcolor="#FBBC05"]; SAR_Optimization [label="SAR-guided Optimization", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead_Compound [label="Lead Compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Preclinical [label="Preclinical Development", shape=box, fillcolor="#F1F3F4"]; End [label="End", shape=ellipse, fillcolor="#FBBC05"];

// Connections Start -> Synthesis; Synthesis -> Purification; Purification -> Bio_Screening; Bio_Screening -> Hit_Identified; Hit_Identified -> SAR_Optimization [label="Yes"]; Hit_Identified -> Synthesis [label="No"]; SAR_Optimization -> Synthesis; SAR_Optimization -> Lead_Compound; Lead_Compound -> Preclinical; Preclinical -> End; } caption: General drug discovery workflow.

// Connections Scaffold:R1 -> R1_H; Scaffold:R1 -> R1_Alkyl; Scaffold:R1 -> R1_Aryl;

Scaffold:R2 -> R2_H; Scaffold:R2 -> R2_Halogen; Scaffold:R2 -> R2_Aryl; } caption: Structure-Activity Relationship logic.

Conclusion

The 7-deazapurine scaffold continues to be a fertile ground for the discovery of novel therapeutics. Its unique chemical properties and synthetic tractability allow for the generation of diverse compound libraries with a wide range of biological activities. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore and exploit this privileged core in their drug discovery endeavors. Future work in this area will undoubtedly focus on the development of more selective and potent 7-deazapurine derivatives, the elucidation of novel mechanisms of action, and the advancement of promising candidates into clinical development.

References

- 1. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of 7-deaza-6-benzylthioinosine analogues as ligands of Toxoplasma gondii adenosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

The Rise of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 7-Deazapurine Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-deazapurine, or pyrrolo[2,3-d]pyrimidine, core has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas.[1][2] By replacing the nitrogen atom at the 7-position of the purine ring with a carbon, these analogs exhibit altered electronic properties and offer a valuable handle for synthetic modification.[3][4] This fundamental change has given rise to a vast and diverse library of compounds with potent biological activities, including anticancer, antiviral, and antibacterial properties.[2][4] This technical guide provides a comprehensive exploration of the discovery, history, synthesis, and biological applications of 7-deazapurine analogs, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action through signaling pathway diagrams.

A Historical Perspective: From Nature's Blueprint to Rational Design

The journey of 7-deazapurine analogs began with the isolation of naturally occurring nucleoside antibiotics from Streptomyces species.[5] Compounds like Tubercidin, Toyocamycin, and Sangivamycin displayed potent biological effects and served as the initial inspiration for the exploration of the 7-deazapurine scaffold.[5] Early research focused on understanding the structure-activity relationships (SAR) of these natural products, which paved the way for the rational design and synthesis of novel derivatives. The substitution of the N7 atom with a carbon was found to enrich the electron density of the five-membered ring, a characteristic that can enhance base-pairing in nucleic acids and improve interactions with enzyme active sites.[3][4] This key insight has been a driving force in the development of 7-deazapurine analogs as modulators of a wide array of biological targets.

Synthetic Strategies: Building the 7-Deazapurine Core

The synthesis of 7-deazapurine analogs often involves a convergent approach, where the modified purine base is coupled with a sugar moiety. Key intermediates, such as 6-chloro-7-deazapurine, serve as versatile building blocks for further elaboration.[2]

Key Synthetic Intermediates and Reactions:

-

Synthesis of 6-Chloro-7-iodo-7-deazapurine: This important intermediate is typically prepared by the iodination of 6-chloro-7-deazapurine using N-iodosuccinimide (NIS) in a solvent like DMF.[5]

-

Vorbrüggen Glycosylation: This is a cornerstone reaction for the synthesis of nucleosides. It involves the coupling of a silylated heterocyclic base with a per-acylated sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose) in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).[5][6][7]

-

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki and Sonogashira couplings are extensively used to introduce a wide variety of substituents at the C6 and C7 positions of the 7-deazapurine ring, allowing for the fine-tuning of biological activity.[8]

Quantitative Biological Data

The following tables summarize the biological activities of representative 7-deazapurine analogs across different therapeutic areas.

Table 1: Anticancer and Kinase Inhibitory Activity

| Compound/Derivative | Target/Cell Line | IC50 (µM) | Reference |

| Isatin-Deazapurine Hybrid 5 | HepG2 (Hepatocellular Carcinoma) | 6.11 ± 0.4 | [8] |

| Isatin-Deazapurine Hybrid 5 | MCF-7 (Breast Cancer) | 5.93 ± 0.3 | [8] |

| Isatin-Deazapurine Hybrid 5 | MDA-MB-231 (Breast Cancer) | 2.48 ± 0.1 | [8] |

| Isatin-Deazapurine Hybrid 5 | HeLa (Cervical Cancer) | 1.98 ± 0.1 | [8] |

| Isatin-Deazapurine Hybrid 5 | EGFR | 0.095 ± 0.003 | [8] |

| Isatin-Deazapurine Hybrid 5 | HER2 | 0.081 ± 0.002 | [8] |

| Isatin-Deazapurine Hybrid 5 | VEGFR2 | 0.112 ± 0.004 | [8] |

| Isatin-Deazapurine Hybrid 5 | CDK2 | 0.134 ± 0.005 | [8] |

Table 2: Antiviral Activity

| Compound/Derivative | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Reference |

| 7-carbomethoxyvinyl-7-deaza-adenine nucleoside (α-form, 10 ) | HIV-1 | Various | 0.71 ± 0.25 | >100 | [9] |

| 7-vinyl-7-deaza-adenine nucleoside (β-form, 7 ) | HCV (replicon) | Huh-7 | <10 (EC90 = 7.6) | Toxic | [9] |

| 7-deaza-2'-C-methyladenosine | DENV | - | 2.0 | - | [10] |

| 7-deaza-2'-C-methyladenosine | Flaviviruses (HCV, DENV, ZIKV, TBEV, YFV) | Various | 5 - 15 | >100 (Huh7) | [10] |

| Compound 10 | DENV-2 | - | 0.4 | - | [11] |

| Compound 5 | DENV-3 | - | 2.4 | - | [11] |

| Compound 10 | JEV | Replicon | 2.3 | - | [11] |

Table 3: Antibacterial Activity

| Compound/Derivative | Bacteria | MIC99 (µg/mL) | Reference |

| 9 | M. smegmatis mc² 155 | 13 | [1] |

| 19 | M. smegmatis mc² 155 | 50 | [1] |

| 6 | M. tuberculosis H37Rv | 20 | [1] |

| 10 | M. tuberculosis H37Rv | 40 | [1] |

Signaling Pathways and Mechanisms of Action

7-Deazapurine analogs exert their biological effects by modulating a variety of cellular signaling pathways. Their ability to act as ATP mimetics makes them potent inhibitors of protein kinases, while other derivatives can interfere with nucleic acid synthesis or activate innate immune responses.

Kinase Inhibition and Cancer Therapy

Many 7-deazapurine derivatives function as ATP-competitive inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.

-

EGFR and VEGFR-2 Signaling: By targeting receptor tyrosine kinases like EGFR and VEGFR-2, these compounds can block downstream signaling cascades, such as the RAS-RAF-MAPK and PI3K-AKT pathways, thereby inhibiting cell growth, proliferation, and angiogenesis.[12]

-

Cell Cycle Control: Certain 7-deazapurine analogs target cyclin-dependent kinases (CDKs), such as CDK2, which are master regulators of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest, typically at the G1/S or G2/M phase, and subsequently induce apoptosis.[2][12]

Antiviral Mechanisms

7-Deazapurine nucleoside analogs are potent antiviral agents that can interfere with viral replication through several mechanisms. After intracellular phosphorylation to the active triphosphate form, they can be incorporated into the growing viral RNA or DNA chain by viral polymerases, leading to chain termination. Additionally, they can act as competitive inhibitors of the viral polymerase.[7][9]

STING Pathway Activation and Immuno-oncology

A recent and exciting application of 7-deazapurine analogs is in the field of immuno-oncology. Certain cyclic dinucleotide (CDN) derivatives of 7-deazapurine have been identified as potent agonists of the Stimulator of Interferon Genes (STING) pathway.[13][14] Activation of STING in immune cells triggers the production of type I interferons and other pro-inflammatory cytokines, leading to the activation of an anti-tumor immune response.[13][14]

Clinical Development

The therapeutic potential of 7-deazapurine analogs is underscored by the number of compounds that have advanced into clinical development and, in some cases, have received regulatory approval. Notable examples include:

-

Ruxolitinib (Jakafi®): A Janus kinase (JAK) 1/2 inhibitor approved for the treatment of myelofibrosis and polycythemia vera.[15]

-

Pemetrexed (Alimta®): A folate analog metabolic inhibitor used in the treatment of mesothelioma and non-small cell lung cancer.[15]

-

Ribociclib (Kisqali®): A CDK4/6 inhibitor for the treatment of certain types of breast cancer.[15]

Several other 7-deazapurine nucleosides, particularly those with 2'-C-methylribo- or 2'-C-methyl-2'-fluororibonucleoside modifications, have undergone clinical trials for the treatment of Hepatitis C virus (HCV) infection.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and characterization of 7-deazapurine analogs.

General Experimental Workflow

The discovery and development of novel 7-deazapurine analogs typically follow a structured workflow.

Protocol 1: Synthesis of 6-Chloro-7-iodo-7-deazapurine

Materials:

-

6-chloro-7-deazapurine

-

N-iodosuccinimide (NIS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

To a solution of 6-chloro-7-deazapurine (1.0 g, 6.51 mmol) in 20 mL of anhydrous DMF, add N-iodosuccinimide (1.60 g, 7.16 mmol).[5]

-

Stir the reaction mixture for 2 hours at room temperature.[5]

-

Remove the solvent under vacuum.[5]

-

Purify the residue by silica gel column chromatography (hexanes:EtOAc) to yield the product.[5]

Protocol 2: Vorbrüggen Glycosylation

Materials:

-

6-chloro-7-iodo-7-deazapurine

-

1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Anhydrous acetonitrile (MeCN)

Procedure:

-

To a solution of 6-chloro-7-iodo-7-deazapurine (1.0 equiv.) in anhydrous MeCN, add BSA (1.25 equiv.) at room temperature under a nitrogen atmosphere.[5]

-

After 30 minutes, add a solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (0.9 equiv.) in anhydrous MeCN and TMSOTf (1.25 equiv.) at 0 °C.[5]

-

Heat the reaction mixture to 80 °C and stir for 12 hours.[5]

-

After cooling, quench the reaction and purify the product by chromatography.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-based)

Materials:

-

Recombinant kinase (e.g., EGFR, VEGFR-2, CDK2)

-

Kinase buffer

-

ATP

-

Substrate (e.g., poly(Glu,Tyr) for tyrosine kinases, Histone H1 for CDKs)

-

7-Deazapurine analog inhibitor

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 96-well plates

Procedure:

-

Prepare serial dilutions of the 7-deazapurine analog in kinase buffer.

-

In a 96-well plate, add the kinase, substrate, and diluted inhibitor.

-

Initiate the reaction by adding ATP. Include controls for 100% kinase activity (no inhibitor) and background (no enzyme).

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.

-

Measure the luminescent signal using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[8][9]

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Materials:

-

Cancer cell line of interest

-

7-Deazapurine analog

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells in a culture plate and treat with various concentrations of the 7-deazapurine analog for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]

Conclusion

7-Deazapurine analogs have firmly established their position as a privileged scaffold in drug discovery. From their origins as natural product antibiotics to their current status as clinically approved drugs and promising therapeutic candidates, their journey highlights the power of medicinal chemistry in optimizing molecular frameworks for therapeutic benefit. The versatility of the 7-deazapurine core, coupled with the ever-expanding toolkit of synthetic and biological evaluation methods, ensures that this remarkable class of compounds will continue to be a fertile ground for the discovery of novel and effective treatments for a wide range of human diseases. The continued exploration of their mechanisms of action and the identification of new biological targets will undoubtedly pave the way for the next generation of 7-deazapurine-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. promega.com [promega.com]

- 4. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents [mdpi.com]

- 7. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nucleoside Analogs with Selective Antiviral Activity against Dengue Fever and Japanese Encephalitis Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Activation of STING Based on Its Structural Features [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. promotion.pharmablock.com [promotion.pharmablock.com]

- 16. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]

N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and its closely related derivatives. The information is compiled from available Safety Data Sheets (SDS) and chemical safety literature. It is imperative to handle this compound only by personnel trained in managing potentially hazardous chemicals.

Hazard Identification and Classification

N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and its derivatives are classified as hazardous materials. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

GHS Hazard Classification:

| Hazard Class | Category |

| Acute Toxicity, Oral | 4 |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2A |

| Specific Target Organ Toxicity, Single Exposure (Respiratory System) | 3 |

Hazard Statements:

GHS Pictograms:

| Pictogram | Hazard |

| GHS07 | Exclamation Mark |

Toxicological Data

| Toxicity Data | Value | Species | Route | Reference |

| Oral LD50 | No data available | - | - | [1][5] |

| Inhalation LC50 | No data available | - | - | [1][5] |

| Dermal LD50 | No data available | - | - | [1][5] |

The absence of specific quantitative data necessitates a cautious approach, treating the compound as potentially toxic.

Exposure Controls and Personal Protection

Strict adherence to engineering controls and the use of appropriate Personal Protective Equipment (PPE) are mandatory to minimize exposure.

Engineering Controls:

-

Work should be conducted in a well-ventilated area.[1]

-

Use a laboratory fume hood or other forms of local exhaust ventilation.[1][5]

Personal Protective Equipment (PPE) Recommendations:

| Protection Type | Specification |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[1][5] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use. Wear a complete suit protecting against chemicals, which may include flame-retardant and antistatic properties.[1][5] |

| Respiratory Protection | For operations where dust or aerosols may be generated, use a full-face respirator with a multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges. If the respirator is the sole means of protection, a full-face supplied air respirator should be used.[1] |

First Aid Measures

Immediate and appropriate first aid is crucial in the event of accidental exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[1][5] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5] |

Fire Fighting Measures

While not classified as flammable, N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can decompose under fire conditions to produce hazardous fumes.

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][5] |

| Hazardous Combustion Products | Carbon oxides and nitrogen oxides.[1] |

| Firefighter Protection | Wear a self-contained breathing apparatus (SCBA) and full protective clothing.[1][5] |

Handling and Storage

Proper handling and storage procedures are essential to maintain the chemical's stability and prevent accidental exposure.

| Condition | Recommendation |

| Handling | Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Provide appropriate exhaust ventilation where dust is formed.[1][5] |

| Storage | Keep the container tightly closed in a dry and well-ventilated place. Store in a dark place under an inert atmosphere at room temperature or refrigerated conditions as specified by the supplier.[5] |

| Incompatible Materials | Strong oxidizing agents.[1][5] |

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

| Step | Action |

| Personal Precautions | Wear appropriate personal protective equipment, including respiratory protection. Evacuate personnel to a safe area.[1][5] |

| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. |

| Containment and Cleaning | Pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[1] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine are not publicly available. Researchers should develop and validate their own protocols based on established methodologies for similar compounds, adhering to all institutional and regulatory safety guidelines.

Visualizations

The following diagrams illustrate key safety and handling workflows.

Caption: First Aid Response Workflow for Accidental Exposure.

Caption: Logic for Selecting Appropriate Personal Protective Equipment.

References

- 1. tlcstandards.com [tlcstandards.com]

- 2. file.bldpharm.com [file.bldpharm.com]

- 3. N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 477600-74-1 [chemicalbook.com]

- 4. 1655430-59-3 | N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride | Piperidines | Ambeed.com [ambeed.com]

- 5. cleanchemlab.com [cleanchemlab.com]

Therapeutic Targets of N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine scaffold, a derivative of 7-deazapurine, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities and have been successfully developed into potent therapeutic agents. This technical guide provides a comprehensive overview of the key therapeutic targets of compounds based on this core structure, with a focus on their mechanism of action, associated signaling pathways, quantitative biological data, and the experimental protocols used for their evaluation. The primary therapeutic utility of these compounds lies in their ability to act as potent and often selective inhibitors of protein kinases, which are critical regulators of cellular processes. Dysregulation of these kinases is a hallmark of numerous diseases, including cancer, autoimmune disorders, and inflammatory conditions.

Core Therapeutic Targets

Research has identified several key protein kinases as primary therapeutic targets for N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine derivatives. These include:

-

Janus Kinases (JAKs): A family of intracellular, non-receptor tyrosine kinases that are pivotal in cytokine signaling.

-

Protein Kinase B (Akt): A serine/threonine-specific protein kinase that plays a central role in cell survival, proliferation, and metabolism.

-

Colony-Stimulating Factor 1 Receptor (CSF1R): A cell-surface receptor tyrosine kinase that is crucial for the survival, proliferation, and differentiation of macrophages.

Janus Kinases (JAKs)

Derivatives of N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine are prominently featured as inhibitors of the Janus kinase family, which includes JAK1, JAK2, JAK3, and TYK2. The most notable example is Tofacitinib, an FDA-approved drug for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis, which is built upon this scaffold.[1][2]

Mechanism of Action and Signaling Pathway

JAK inhibitors function by competing with adenosine triphosphate (ATP) for the binding site within the catalytic domain of the kinase. This prevents the phosphorylation and activation of the JAKs, thereby blocking downstream signaling. JAKs are essential components of the JAK-STAT signaling pathway.[3][4] This pathway is initiated by the binding of cytokines to their specific receptors, leading to the activation of receptor-associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, the STATs are phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and the regulation of gene transcription.[3][5][6] By inhibiting JAKs, N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine derivatives effectively block this cascade, leading to a reduction in the production of inflammatory mediators.[4][7][8]

References

- 1. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 477600-74-1 [chemicalbook.com]

- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]

- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cusabio.com [cusabio.com]

- 7. clinexprheumatol.org [clinexprheumatol.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a valuable heterocyclic compound for drug discovery and medicinal chemistry. The synthesis is based on a nucleophilic aromatic substitution reaction, a common and reliable method for the functionalization of the pyrrolo[2,3-d]pyrimidine scaffold. This protocol includes a comprehensive list of materials and reagents, detailed experimental procedures, and characterization data to ensure the successful and reproducible synthesis of the target compound.

Introduction

N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, also known as N-methyl-7-deazaadenine, is a key building block in the synthesis of a wide range of biologically active molecules. The pyrrolo[2,3-d]pyrimidine core is a prominent scaffold in medicinal chemistry, most notably as the core of several Janus kinase (JAK) inhibitors like Tofacitinib. The N-methylated amine at the 4-position is a crucial feature for modulating the potency and selectivity of these inhibitors. This protocol outlines a straightforward and efficient method for the preparation of this important intermediate.

Chemical Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing pyrimidine ring activates the chlorine atom at the C4 position, making it susceptible to displacement by a nucleophile, in this case, methylamine.

Caption: Reaction scheme for the synthesis of N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Quantitative Data Summary

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Purity |

| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 60590-51-9 | C6H4ClN3 | 153.57 | Solid | >98% |

| Methylamine (40% in H2O or 2M in THF) | 74-89-5 | CH5N | 31.06 | Solution | - |

| N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 78727-16-9 | C7H8N4 | 148.17 | Solid | >98% |

Experimental Protocol

Materials and Reagents:

-

4-chloro-7H-pyrrolo[2,3-d]pyrimidine

-

Methylamine solution (e.g., 40 wt. % in H₂O or 2.0 M in THF)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Ethanol (EtOH) or Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).

-